molecular formula C16H19N5O3 B4581241 1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No. B4581241
M. Wt: 329.35 g/mol
InChI Key: JVNLBBCWMKWECB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic amino acids and their derivatives often involves multi-step reactions starting from basic carboxylic acids or esters. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by reactions with hydrazines to afford the target compounds. These processes highlight the complexity and regioselectivity involved in synthesizing such intricate molecules (Matulevičiūtė et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to "1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid" has been studied using techniques like X-ray diffraction and DFT calculations. These studies help in understanding the arrangement of atoms, bond lengths, angles, and the overall 3D conformation of the molecule, which are crucial for predicting reactivity and interaction with biological targets (Shen et al., 2012).

Scientific Research Applications

Antibacterial Activity

A novel series of tetracyclic pyridone carboxylic acids, including compounds with structures similar to the one mentioned, exhibited significant antibacterial activity. These compounds were tested for their inhibitory activity on DNA gyrase from Escherichia coli, showing potent in vitro antibacterial potency against both Gram-positive and Gram-negative bacteria, except for Pseudomonas aeruginosa. The study highlights the potential of these compounds in developing new antibacterial agents (Jinbo et al., 1993).

Aurora Kinase Inhibition for Cancer Treatment

Compounds bearing a resemblance to the specified chemical structure have been identified as inhibitors of Aurora A kinase, suggesting a potential application in treating cancer. Aurora kinases are crucial for cell division, and their inhibition could be a strategy for cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Chemical Synthesis and Structural Analysis

Research into the chemical synthesis of related compounds has provided insights into their structural and functional properties. For instance, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids offers new building blocks for pharmaceutical development (Matulevičiūtė et al., 2021). Additionally, studies on the crystal structures of pyrazinic acid and its derivatives have shed light on the hydrogen bonding and supramolecular arrangements, which are essential for designing drugs with improved efficacy (Vishweshwar et al., 2002).

Molecular Docking and In Vitro Screening

The synthesis and molecular docking studies of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, including those similar to the queried chemical, have demonstrated potential antimicrobial and antioxidant activities. These findings underscore the versatility of such compounds in developing therapeutic agents (Flefel et al., 2018).

properties

IUPAC Name

1-methyl-5-[4-(pyridin-2-ylmethyl)piperazine-1-carbonyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-19-14(13(10-18-19)16(23)24)15(22)21-8-6-20(7-9-21)11-12-4-2-3-5-17-12/h2-5,10H,6-9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNLBBCWMKWECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid
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1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid
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1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid
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1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid
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1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid
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1-methyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid

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